molecular formula C10H21N3O2S B359433 1-(Piperazine-1-sulfonyl)azepane CAS No. 884380-90-9

1-(Piperazine-1-sulfonyl)azepane

Cat. No.: B359433
CAS No.: 884380-90-9
M. Wt: 247.36g/mol
InChI Key: KOSLPARFJCNPFU-UHFFFAOYSA-N
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Description

1-(Piperazine-1-sulfonyl)azepane is a heterocyclic compound that contains both piperazine and azepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazine-1-sulfonyl)azepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide a modular synthesis route for highly substituted piperazines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness. Parallel solid-phase synthesis and photocatalytic synthesis are also explored for large-scale production due to their operational simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Piperazine-1-sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Piperazine-1-sulfonyl)azepane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperazine-1-sulfonyl)azepane is unique due to its combination of piperazine and azepane rings, which may confer distinct biological activities not observed in other similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-piperazin-1-ylsulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2S/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSLPARFJCNPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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